N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound belonging to the family of benzofurans and benzotriazinones. This compound possesses a unique structure that makes it particularly interesting for various scientific and industrial applications. The triazinone and benzofuran motifs contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step synthesis. One common route includes the following steps:
Formation of Benzofuran Carboxamide: : This step involves the synthesis of the benzofuran-2-carboxamide through acylation reactions.
Introduction of Triazinone Group: : The benzofuran intermediate is then reacted with a triazinone derivative under appropriate conditions to introduce the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group.
Final Coupling Step: : The final compound is obtained by coupling the intermediate with a suitable ethylamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The key considerations include optimizing reaction yields, ensuring purity through crystallization or chromatography, and managing reaction conditions like temperature and solvent choice to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide undergoes various reactions, including:
Oxidation: : This can modify the benzofuran ring or the triazinone moiety.
Reduction: : Targeting specific functional groups such as the triazinone.
Substitution: : Particularly nucleophilic substitution on the benzofuran ring.
Common Reagents and Conditions
Oxidation Reagents: : Such as KMnO₄ or H₂O₂.
Reduction Reagents: : Including NaBH₄ or LiAlH₄.
Substitution Conditions: : Often performed under basic or acidic conditions with appropriate nucleophiles.
Major Products
Oxidation Products: : May include various oxidized derivatives of benzofuran or triazinone.
Reduction Products: : Can lead to simplified ring structures or modified side chains.
Substitution Products: : Introduction of new functional groups to the benzofuran ring or ethyl chain.
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide has several notable applications:
Chemistry: : It serves as a precursor for other complex molecules, useful in synthetic organic chemistry.
Biology: : Investigated for potential antimicrobial, antiviral, and anticancer activities due to its unique structure.
Medicine: : Research into its effects on specific biological targets could lead to new therapeutic agents.
Industry: : Used in the development of advanced materials, including dyes and functional polymers.
Mechanism of Action
The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide exerts its effects often involves:
Binding to Molecular Targets: : Such as proteins or enzymes, altering their activity.
Pathways Involved: : The compound may impact pathways related to cell growth, apoptosis, or microbial metabolism.
Comparison with Similar Compounds
Similar compounds include:
Benzotriazinones: : Known for their biological activities.
Benzofurans: : Widely studied for their chemical reactivity and potential medicinal properties.
Uniqueness
Hopefully, this thorough breakdown gives you a comprehensive understanding of this fascinating compound. If there's a specific aspect you'd like more detail on, I'm here for you!
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-17(16-11-12-5-1-4-8-15(12)25-16)19-9-10-22-18(24)13-6-2-3-7-14(13)20-21-22/h1-8,11H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOXWEZWOTZJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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